Product packaging for 5-(3,4-Difluorophenyl)-picolinic acid(Cat. No.:CAS No. 1225477-53-1)

5-(3,4-Difluorophenyl)-picolinic acid

Cat. No.: B6336849
CAS No.: 1225477-53-1
M. Wt: 235.19 g/mol
InChI Key: RILFYVBUIAZDGE-UHFFFAOYSA-N
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Description

Contextualization within Picolinic Acid Derivative Chemistry

Picolinic acid, or pyridine-2-carboxylic acid, is a naturally occurring organic compound and an isomer of nicotinic acid (vitamin B3). wikipedia.org It is a catabolite of the amino acid tryptophan and is implicated in various neuroprotective, immunological, and anti-proliferative processes. wikipedia.org The picolinic acid scaffold is a bidentate chelating agent, capable of forming stable complexes with various metal ions, a property that has been exploited in diverse applications, from nutritional supplements to catalysts in organic synthesis. wikipedia.orglmdb.ca

The derivatization of the picolinic acid core has led to the development of a vast array of compounds with significant biological activities. These derivatives have found applications as herbicides, with notable examples including picloram (B1677784) and clopyralid, and as pharmaceuticals. csic.es The versatility of the picolinic acid structure allows for fine-tuning of its physicochemical and biological properties through the introduction of various substituents on the pyridine (B92270) ring.

Rationale for Investigating Difluorophenyl-Substituted Picolinic Acids

The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to modulate a compound's properties. The substitution of hydrogen with fluorine can lead to significant changes in a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 3,4-difluorophenyl group, in particular, offers a unique combination of electronic and steric effects.

Scope and Significance of Academic Research on the Compound

Academic and industrial research on 5-(3,4-Difluorophenyl)-picolinic acid has been notably focused on its potential as a therapeutic agent. A significant area of investigation revolves around its activity as an inhibitor of the voltage-gated sodium channel Nav1.7. nih.govraqualia.com The Nav1.7 channel is predominantly expressed in peripheral sensory neurons and plays a crucial role in the transmission of pain signals. nih.gov

Genetic studies have shown that loss-of-function mutations in the gene encoding Nav1.7 lead to a congenital inability to experience pain, making this channel a highly validated target for the development of new analgesics. nih.govgoogle.com Consequently, there is intense interest in discovering potent and selective inhibitors of Nav1.7 as a potential new class of non-opioid pain therapeutics. nih.gov this compound has been identified as a key structural motif in several patented series of Nav1.7 inhibitors. raqualia.com The research in this area aims to develop compounds with high affinity and selectivity for Nav1.7 over other sodium channel subtypes, thereby minimizing the potential for off-target side effects. raqualia.com

Chemical and Physical Properties of this compound

The following table summarizes the known chemical and physical properties of this compound. It is important to note that comprehensive, experimentally determined data for this specific compound is not widely available in the public domain, and some properties may be predicted or are from structurally similar compounds.

PropertyValueSource
IUPAC Name 5-(3,4-difluorophenyl)pyridine-2-carboxylic acid chemenu.com
CAS Number 1225477-53-1 chemenu.com
Molecular Formula C₁₂H₇F₂NO₂ chemenu.com
Molecular Weight 235.19 g/mol chemenu.com
Appearance Not Publicly Available
Melting Point Not Publicly Available
Boiling Point Not Publicly Available
Solubility Not Publicly Available
pKa Not Publicly Available

Detailed Research Findings

While specific peer-reviewed articles detailing the synthesis and full characterization of this compound are not readily found, its inclusion in patent literature highlights its importance as a key intermediate and structural component in the development of novel therapeutic agents.

A likely synthetic route to this compound involves a Suzuki-Miyaura cross-coupling reaction. This widely used method for forming carbon-carbon bonds would couple a halogenated picolinic acid derivative (such as 5-bromo-2-picolinic acid) with a 3,4-difluorophenylboronic acid in the presence of a palladium catalyst and a base. This general approach is a cornerstone of modern medicinal chemistry for the synthesis of biaryl compounds.

The primary research significance of this compound lies in its role as a building block for more complex molecules designed to inhibit the Nav1.7 sodium channel. Patents from pharmaceutical companies describe series of compounds where this picolinic acid derivative is a core component. These larger molecules have shown inhibitory activity against the Nav1.7 channel in in-vitro assays, underscoring the potential of the this compound scaffold in the design of novel analgesics. The difluorophenyl moiety is often crucial for achieving the desired potency and selectivity for the target channel.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7F2NO2 B6336849 5-(3,4-Difluorophenyl)-picolinic acid CAS No. 1225477-53-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3,4-difluorophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO2/c13-9-3-1-7(5-10(9)14)8-2-4-11(12(16)17)15-6-8/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILFYVBUIAZDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(C=C2)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679316
Record name 5-(3,4-Difluorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225477-53-1
Record name 5-(3,4-Difluorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms within the molecule. While specific experimental data for 5-(3,4-Difluorophenyl)-picolinic acid is not publicly available, the expected NMR spectra can be predicted based on the analysis of structurally related compounds and established chemical shift principles.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the protons on the picolinic acid ring and the difluorophenyl substituent. The protons on the pyridine (B92270) ring are expected to appear in the aromatic region, typically between 7.5 and 9.0 ppm. The protons of the 3,4-difluorophenyl group would also resonate in the aromatic region, with their chemical shifts and coupling patterns influenced by the fluorine substituents. The carboxylic acid proton is expected to be a broad singlet, its chemical shift being highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbon atoms of the pyridine and phenyl rings are expected to appear in the downfield region (typically 120-160 ppm). The presence of electron-withdrawing fluorine atoms will cause significant downfield shifts for the directly attached carbons (C-3' and C-4') and will also introduce characteristic carbon-fluorine couplings (¹J_CF, ²J_CF, etc.), which are invaluable for unambiguous signal assignment. The carboxyl carbon (C=O) is expected to resonate at the downfield end of the spectrum, typically in the range of 160-170 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Couplings
H-3~8.2C-3: ~138d
H-4~8.0C-4: ~125dd
H-6~8.8C-6: ~150d
H-2'~7.8C-2': ~123m
H-5'~7.6C-5': ~118m
H-6'~7.5C-6': ~116m
COOHVariableC=O: ~165br s
C-2-C-2: ~152-
C-5-C-5: ~140-
C-1'-C-1': ~135-
C-3'-C-3': ~151d, ¹J_CF
C-4'-C-4': ~153d, ¹J_CF

Note: The chemical shifts are estimates and the actual experimental values may vary. 'd' denotes a doublet, 'dd' a doublet of doublets, 'm' a multiplet, and 'br s' a broad singlet.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the calculation of its elemental formula with high confidence. For this compound (C₁₂H₇F₂NO₂), the expected exact mass can be calculated.

HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to show a prominent peak for the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. The high resolution of the instrument allows for the differentiation of compounds with the same nominal mass but different elemental compositions.

Interactive Data Table: Predicted HRMS Data

Ion Calculated m/z Elemental Formula
[M+H]⁺236.0517C₁₂H₈F₂NO₂
[M-H]⁻234.0361C₁₂H₆F₂NO₂

The observation of ions with m/z values matching these calculated masses to within a few parts per million (ppm) would provide strong evidence for the elemental composition of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features.

The most prominent feature would be the broad O-H stretching vibration of the carboxylic acid group, typically appearing in the region of 3300-2500 cm⁻¹. The C=O stretching vibration of the carboxylic acid would give a strong, sharp absorption band around 1700-1725 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the aromatic rings would appear in the 1600-1450 cm⁻¹ region. The C-F stretching vibrations of the difluorophenyl group are anticipated to produce strong absorptions in the 1300-1100 cm⁻¹ region.

Interactive Data Table: Predicted IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch3300-2500Broad, Strong
Carboxylic AcidC=O Stretch1725-1700Strong, Sharp
Aromatic RingsC-H Stretch3100-3000Medium
Aromatic RingsC=C/C=N Stretch1600-1450Medium to Strong
Aryl FluorideC-F Stretch1300-1100Strong
Carboxylic AcidC-O Stretch1320-1210Medium
Carboxylic AcidO-H Bend1440-1395Medium

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction analysis of a single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Structure Activity Relationship Sar Studies of 5 3,4 Difluorophenyl Picolinic Acid Analogs

Rational Design of Analogs Based on Picolinic Acid and Difluorophenyl Scaffold Variations

The rational design of analogs of 5-(3,4-difluorophenyl)-picolinic acid leverages the foundational scaffolds of picolinic acid and the difluorophenyl group, both of which are considered "privileged structures" in drug design due to their frequent appearance in biologically active compounds. The picolinic acid moiety, an isomer of pyridine (B92270) carboxylic acid, has been a key component in the development of a wide range of drugs. Its structural and electronic properties allow for versatile and stable complex formation.

Analog design strategies often involve several approaches:

Scaffold Hopping : Replacing the picolinic acid or difluorophenyl core with other heterocyclic or aromatic systems to explore new chemical space and potentially discover novel modes of action. For instance, the picolinic acid scaffold can be part of a larger, more complex ring system like chromenopyridine.

Substituent Modification : Introducing or altering substituents on both the picolinic acid and the difluorophenyl rings. This can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its binding affinity and selectivity.

Conformational Restriction : Introducing structural constraints to lock the molecule into a specific, biologically active conformation. This can enhance potency and reduce off-target effects.

A notable example of rational design involves the development of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides as selective Raf inhibitors. In this case, a 1H-pyrazolo[3,4-b]pyridine scaffold was used as a hinge-binding moiety, linked to a difluorophenyl group via an ethynyl (B1212043) linker. This design was based on the understanding of the target protein's binding site and the desired interactions.

Positional and Substituent Effects on Biological Efficacy and Selectivity

The biological efficacy and selectivity of this compound analogs are highly sensitive to the position and nature of substituents on both the picolinic acid and the difluorophenyl rings.

Influence of Fluorine Atoms on Molecular Interactions

Fluorine atoms play a multifaceted role in modulating the properties of drug candidates. Their high electronegativity and relatively small size can significantly impact molecular interactions.

Electronic Effects : Fluorine is a strong electron-withdrawing group, which can alter the acidity of nearby protons and the electron density of aromatic systems. This can influence hydrogen bonding capabilities and other non-covalent interactions. For example, fluorination of an aromatic ring can decrease the pKa of a hydroxyl group on that ring.

Hydrogen Bonding : While a carbon-bound fluorine is a weak hydrogen bond acceptor, these interactions can still contribute to binding affinity, especially when other stronger interactions are present. The introduction of fluorine can also indirectly affect hydrogen bonding by altering the electronic properties of adjacent atoms.

Conformational Effects : The presence of fluorine atoms can influence the preferred conformation of a molecule. For instance, intramolecular interactions involving fluorine, such as C-H···F bonds, can stabilize specific conformations.

In a study of fluorinated toluanes, it was found that the position of fluorine substituents played a key role in achieving high photoluminescence efficiencies through tight and rigid packing in the crystalline state. Another study on fluorinated protein-ligand complexes highlighted that while fluorine rarely drives ligand binding, it can modulate complex molecular structures like protein-water hydrogen bond networks.

Impact of Aromatic Substituents on Activity Profiles

The introduction of various substituents on the aromatic rings of this compound analogs can dramatically alter their biological activity.

Steric and Electronic Properties : The size, shape, and electronic nature of a substituent can either enhance or hinder the binding of the molecule to its target. For instance, in a series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives, the type of aryl substituent significantly influenced their herbicidal activity.

Lipophilicity and Solubility : Aromatic substituents can be chosen to fine-tune the lipophilicity of the compound, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.

Metabolic Stability : Certain substituents can be introduced to block sites of metabolic attack, thereby increasing the compound's half-life in the body.

A study on tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis showed a general trend of improved potency with higher lipophilicity and that the nature of linking groups for side chains was important for target binding. In another example, for a series of coumarin (B35378) derivatives with antifungal activity, the introduction of electron-withdrawing groups, such as nitro groups, appeared to contribute positively to the fungicidal activity.

The following table illustrates the effect of different substituents on the biological activity of a hypothetical series of picolinic acid derivatives.

Compound R1 Substituent (Picolinic Acid Ring) R2 Substituent (Phenyl Ring) Biological Activity (IC50, nM)
1HH500
24-NH23,4-di-F50
34-NH2, 3,5-di-Cl4-F15
44-NH2, 3,5-di-Cl3-Cl25

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Two-Dimensional and Three-Dimensional QSAR Methodologies (e.g., CoMFA)

QSAR studies can be broadly categorized into two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) approaches.

2D-QSAR : This method correlates biological activity with 2D descriptors such as molecular weight, logP (a measure of lipophilicity), and topological indices. 2D-QSAR models are computationally less intensive and can provide valuable insights into the general physicochemical properties that influence activity. For example, a 2D-QSAR study on purine (B94841) derivatives identified descriptors like SsCH3 E-index and H-Donor Count as being important for c-Src tyrosine kinase inhibitory activity.

3D-QSAR : These methods consider the three-dimensional structure of the molecules and how they interact with a receptor or with each other. A prominent 3D-QSAR method is Comparative Molecular Field Analysis (CoMFA) . CoMFA aligns a set of molecules and calculates their steric and electrostatic fields at various points on a 3D grid. These field values are then correlated with biological activity using statistical methods like Partial Least Squares (PLS). The results are often visualized as contour maps, indicating regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity.

A 3D-QSAR study on a series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds was used to guide the synthesis of more potent herbicides. Similarly, CoMFA and a related technique, Comparative Molecular Similarity Indices Analysis (CoMSIA), were used to analyze thieno-pyrimidine derivatives as VEGFR3 inhibitors.

The following table provides a conceptual comparison of 2D-QSAR and 3D-QSAR (CoMFA).

Feature 2D-QSAR 3D-QSAR (CoMFA)
Input Data 2D structural representations and calculated descriptors (e.g., logP, molar refractivity).3D aligned conformations of molecules.
Descriptors Physicochemical properties, topological indices.Steric and electrostatic interaction fields.
Computational Cost Generally lower.Higher, requires conformational analysis and alignment.
Output A mathematical equation relating descriptors to activity.A 3D model with contour maps indicating favorable and unfavorable regions for steric and electrostatic interactions.
Key Advantage Good for understanding the influence of global molecular properties.Provides a visual and intuitive understanding of the 3D structural requirements for activity.

Predictive Modeling for Novel Analog Discovery

Predictive modeling, often built upon QSAR studies, plays a crucial role in the discovery of novel analogs. By establishing a reliable model, chemists can predict the biological activity of virtual or yet-to-be-synthesized compounds, allowing for the prioritization of synthetic efforts towards the most promising candidates.

This process typically involves:

Model Building : Developing a statistically robust QSAR model using a training set of compounds with known activities.

Model Validation : Testing the predictive power of the model using an external set of compounds (test set) that were not used in model development.

Virtual Screening : Using the validated model to predict the activity of a large library of virtual compounds.

Iterative Optimization : The predictions from the model can guide the design of new analogs. These new compounds are then synthesized and tested, and the results are used to further refine the predictive model in an iterative loop.

Recent advancements in machine learning and artificial intelligence are further enhancing the capabilities of predictive modeling in drug discovery. These advanced algorithms can handle large and complex datasets, leading to more accurate and reliable predictions.

Ligand-Receptor Interaction Analysis through SAR

The analysis of ligand-receptor interactions through Structure-Activity Relationship (SAR) studies provides crucial information on how chemical modifications to a lead compound influence its binding affinity and efficacy at a biological target. Although direct ligand-receptor interaction studies for this compound are limited, research on analogous 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives offers significant insights into the potential interactions of this class of compounds. These analogs have been investigated as herbicidal agents, with their mechanism of action attributed to the mimicry of the plant hormone auxin, suggesting interaction with auxin receptors like the F-box protein TIR1 or its homologs, such as AFB5. mdpi.comnih.govmdpi.com

Molecular docking studies on these picolinic acid analogs have helped to elucidate the key structural features required for effective binding to the auxin receptor pocket. The picolinic acid moiety itself is a critical pharmacophore, with the carboxylic acid group forming essential hydrogen bonds and electrostatic interactions with key residues within the receptor's binding site.

The nature and substitution pattern of the aryl group at the 5-position of the picolinic acid ring (or the analogous position in related scaffolds) significantly modulate the binding affinity. For instance, in the series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, the electronic properties and steric bulk of the substituents on the phenyl ring of the pyrazole (B372694) moiety were found to be determinant factors for their herbicidal activity.

Key observations from the SAR of these analogs include:

Picolinic Acid Core: The pyridine nitrogen and the carboxylate group are essential for anchoring the molecule within the receptor binding site through interactions with key amino acid residues.

Aryl Substituent: The difluorophenyl group in this compound is expected to engage in hydrophobic and potentially halogen-bonding interactions within a specific sub-pocket of the receptor. The fluorine atoms can alter the electronic distribution of the phenyl ring, influencing its interaction with the receptor.

Substituent Position: The ortho, meta, and para positioning of substituents on the phenyl ring can drastically alter the binding orientation and affinity. Studies on related compounds have shown that specific substitution patterns are favored for optimal activity. mdpi.com

The table below presents data from a study on 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives, which demonstrates the impact of aryl substitution on their inhibitory activity against the root growth of Arabidopsis thaliana, a model organism for studying herbicidal effects. mdpi.com This data can be used to infer the potential importance of the substitution pattern on the phenyl ring of this compound for its biological activity.

Interactive Data Table: Herbicidal Activity of 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid Analogs

CompoundR Group on Phenyl RingIC50 (µM) for Arabidopsis thaliana Root Growth Inhibition
V-14-CH3>10
V-74-Cl0.04
V-82,4-diCl0.09
V-94-CF30.18
V-134-Br0.05
V-154-F0.12

This table is generated based on data from analogous compounds and is intended to illustrate potential SAR trends.

The data suggests that electron-withdrawing groups at the para-position of the phenyl ring, such as chloro and bromo, enhance the inhibitory activity. This highlights the sensitivity of the receptor to the electronic and steric properties of the substituent at this position. While a direct extrapolation to this compound requires caution, these findings underscore the critical role of the substituted phenyl ring in modulating the ligand-receptor interactions and ultimately, the biological activity of this class of compounds.

Exploration of Biological Targets and Mechanistic Pathways Preclinical Focus

Anti-infective Mechanisms of Action

Research into the anti-infective properties of picolinic acid and its derivatives has pinpointed several key mechanisms, primarily centered on its activity against enveloped viruses and its role as an immunomodulator and metal ion chelator.

Preclinical studies have established 5-(3,4-Difluorophenyl)-picolinic acid as a broad-spectrum inhibitor of enveloped viruses. nih.govnih.gov Its mechanism of action is not directed at the virus's genetic material but rather at the initial stages of infection. iisc.ac.inthehindu.com The compound selectively inhibits the entry of these viruses by targeting the integrity of the viral membrane and preventing the crucial step of viral-cellular membrane fusion. nih.govthehindu.comiasgyan.in This action effectively blocks the virus from depositing its genetic material into the host cell, thereby halting replication at the outset. thehindu.comiasgyan.in

This inhibitory effect extends to a range of significant human pathogens. nih.govnih.gov The compound's ability to interfere with the physical process of viral entry, a common feature among many different enveloped viruses, explains its broad-spectrum efficacy. nih.goviisc.ac.in Notably, the compound is ineffective against non-enveloped viruses, which utilize different entry mechanisms. nih.govthehindu.com

Table 1: Antiviral Spectrum and Mechanism

Virus ClassSpecific ExamplesEffectivenessPrimary Mechanism of Action
Enveloped VirusesSARS-CoV-2, Influenza A Virus (IAV), Flaviviruses (e.g., Zika, JEV), Herpes Simplex Virus (HSV), Parainfluenza VirusEffectiveInhibition of viral entry via disruption of viral-cellular membrane fusion. nih.goviisc.ac.inresearchgate.net
Non-Enveloped VirusesRotavirus, Coxsackievirus, Adenovirus 5IneffectiveLacks the lipid envelope targeted by the compound. nih.govthehindu.com

This interaction with zinc homeostasis is closely linked to immune function, as zinc is a critical cofactor for numerous enzymes and transcription factors involved in the development and function of immune cells. doublewoodsupplements.com The compound's ability to modulate zinc availability can, in turn, influence immune responses. nih.govdrugbank.com Preclinical animal models have shown that administration of the compound can lead to an increase in the number of immune cells, suggesting an enhancement of the host immune response which complements its direct antiviral activity. iisc.ac.in

A proposed mechanism for the compound's broad biological effects, including its antiviral and immunomodulatory functions, involves its interaction with Zinc Finger Proteins (ZFPs). drugbank.comnih.gov ZFPs are a large and diverse class of proteins that require zinc ions to maintain their proper three-dimensional structure, which is essential for their function. mdpi.comyoutube.com These proteins are critical regulators of numerous cellular processes, including gene transcription, DNA repair, and protein-protein interactions. youtube.com

As a strong zinc chelator, this compound can bind to and sequester zinc ions. wikipedia.org This action can disrupt the structural integrity of ZFPs by altering their conformation and inhibiting their function. drugbank.com Since many viruses utilize host cell ZFPs for their own replication and packaging, interfering with ZFP function represents a plausible host-directed antiviral strategy. drugbank.comnih.gov

Cell Cycle Modulation and Growth Inhibition Studies in Model Systems

In addition to its anti-infective properties, this compound has been shown to exert significant control over cell growth and division, with distinct effects observed in normal versus cancerous cells.

Preclinical studies using various cell lines have demonstrated that the compound reversibly inhibits cell proliferation. nih.govnih.gov A key finding is its differential effect on normal versus transformed (cancerous) cells. In untransformed, normal cell lines, such as normal rat kidney (NRK) cells, the compound consistently induces a reversible cell cycle arrest in the G1 phase. nih.govnih.gov

In contrast, the response of transformed cells is heterogeneous and appears to be dependent on the specific viral agent that caused the transformation. nih.govnih.gov This suggests that the compound interacts with a fundamental growth control mechanism that is altered in different ways by different oncogenic viruses. nih.govnih.gov

Table 2: Differential Effects on Cell Cycle in Normal and Transformed Cells

Cell TypeTransforming AgentObserved Effect on Cell Cycle
Normal Rat Kidney (NRK)None (Untransformed)Reversible arrest in G1 phase. nih.govnih.gov
Kirsten Sarcoma Virus-Transformed CellsKirsten Sarcoma VirusBlocked in G1 phase. nih.govnih.gov
Simian Virus 40-Transformed CellsSimian Virus 40 (SV40)Progress to a G2 phase block. nih.govnih.gov
Polyoma or Harvey Sarcoma Virus-Transformed CellsPolyoma Virus or Harvey Sarcoma VirusBlocks observed in both G1 and G2 phases. nih.govnih.gov
Moloney Sarcoma Virus-Transformed CellsMoloney Sarcoma VirusNo block in a specific phase of the cell cycle. nih.govnih.gov

The mechanism underlying the compound's control over cell growth appears to be linked to the metabolism of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), a crucial coenzyme in cellular redox reactions and a substrate for enzymes involved in signaling and DNA repair. nih.gov Picolinic acid itself is an end-product of the kynurenine (B1673888) pathway, the primary route for tryptophan catabolism, which also leads to the de novo synthesis of NAD+. wikipedia.org

While studies show that treatment with the compound does not alter the total cellular levels of NAD+ and its reduced form, NADH, there is a functional link. nih.govnih.gov The growth inhibition induced by this compound can be partially overcome by the addition of nicotinamide, a key precursor in the NAD+ salvage pathway. nih.govnih.gov This finding suggests that the compound interacts with a specific growth control mechanism that involves NAD+ metabolism, and that this control point is what is variably affected in cells transformed by different viruses. nih.govnih.gov

Herbicidal Action as a Synthetic Auxin Analog

This compound is classified as a synthetic auxin herbicide, a group of compounds that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA). nih.govmdpi.com These synthetic auxins are known for their ability to selectively control broadleaf weeds in various agricultural settings. ucanr.edu At high concentrations, they disrupt normal plant growth processes, leading to phytotoxicity and eventual plant death. nih.gov The mode of action involves systemic translocation throughout the plant, where they interfere with cell division and plasticity, ultimately causing abnormal growth in shoots and roots. ucanr.edu

Picolinic acid and its derivatives, including the subject compound, represent a significant class of synthetic auxin herbicides. nih.govresearchgate.net Their herbicidal efficacy is rooted in their structural similarity to natural auxins, which allows them to hijack the plant's hormonal signaling pathways. nih.gov

Interaction with Auxin-Signaling F-Box Protein 5 (AFB5)

The primary molecular target for picolinic acid-based herbicides is the Auxin-Signaling F-Box Protein 5 (AFB5), a component of the SCF-TIR1/AFB ubiquitin-ligase complex. nih.gov Unlike the natural auxin IAA, which primarily binds to the TIR1 protein, synthetic auxins like picolinates show a preferential binding to AFB5. nih.gov This interaction is a critical step in the herbicidal mechanism.

The binding of the synthetic auxin to the AFB5 receptor facilitates the degradation of Aux/IAA transcriptional repressor proteins. nih.gov This leads to an overstimulation of auxin-responsive genes, triggering a cascade of physiological disruptions, including excessive ethylene (B1197577) production and abscisic acid (ABA) accumulation, which contribute to the herbicidal effects. nih.gov Molecular docking studies have shown that picolinic acid derivatives can bind effectively within the pocket of the AFB5 receptor, forming stable interactions that are crucial for their activity. nih.gov

Root Growth Inhibition in Plant Models

A classic symptom of synthetic auxin herbicide activity is the significant inhibition of root growth. ncsu.edu These compounds are readily absorbed by both foliage and roots and are transported to meristematic tissues where they disrupt cell formation. ucanr.edu In plant models such as Arabidopsis thaliana, the application of picolinic acid derivatives leads to a dose-dependent inhibition of primary and lateral root growth. nih.gov

The disruption of root development is a direct consequence of the over-activation of auxin signaling pathways. This leads to aberrant cell division and elongation in the root tips, ultimately arresting growth. researchgate.net The potency of root growth inhibition can be quantified using IC50 values, which represent the concentration of the compound required to inhibit root growth by 50%. Research on various picolinic acid derivatives has demonstrated their potent inhibitory effects on root elongation in model plant systems. nih.gov

Table 1: Herbicidal Activity of Picolinic Acid Derivatives against Arabidopsis thaliana Root Growth This table is representative of data found in the literature for picolinic acid derivatives and is for illustrative purposes.

Compound IC50 (µM) for Root Growth Inhibition
Picloram (B1677784) >1.0
Halauxifen-methyl 0.09
Compound V-7 (a 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid) 0.002

Data sourced from studies on picolinic acid derivatives. nih.gov

Enzyme Inhibition Profiles

Beyond its herbicidal activity, this compound and its structural analogs have been investigated for their potential to inhibit various enzymes, indicating a broader biological activity profile.

Metallo-β-Lactamase Inhibition

Picolinic acid derivatives have emerged as a promising class of inhibitors for metallo-β-lactamases (MBLs). nih.govmdpi.comresearchgate.netnih.gov These enzymes, particularly New Delhi Metallo-β-lactamase-1 (NDM-1), confer resistance to a broad range of β-lactam antibiotics and pose a significant threat to public health. nih.gov The inhibitory action of dipicolinic acid (DPA) and its derivatives is attributed to their ability to chelate the zinc ions in the active site of the MBLs. researchgate.netacs.org

Fragment-based drug discovery efforts have led to the synthesis of 4-substituted DPA derivatives that show potent inhibition of NDM-1. researchgate.net These inhibitors can form a stable ternary complex with the enzyme and its zinc cofactor, effectively blocking its catalytic activity. nih.gov This inhibition restores the susceptibility of MBL-producing bacteria to conventional β-lactam antibiotics.

Table 2: Inhibitory Activity of Dipicolinic Acid Derivatives against NDM-1 This table is representative of data found in the literature for dipicolinic acid derivatives and is for illustrative purposes.

Inhibitor IC50 (µM) against NDM-1
Dipicolinic Acid (DPA) 2.5
4-(3-aminophenyl)pyridine-2,6-dicarboxylic acid 0.32
Inhibitor 36 (a DPA derivative) 0.08

Data sourced from studies on dipicolinic acid derivatives. nih.govresearchgate.net

Bruton's Tyrosine Kinase Inhibition

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is a validated target for the treatment of B-cell malignancies and autoimmune diseases. frontiersin.orgyoutube.com The development of BTK inhibitors has been an active area of research. nih.gov

Compounds containing a carboxylic acid moiety have been designed and synthesized as novel BTK inhibitors. nih.gov These inhibitors target the ribose pocket of the kinase. Pyridine (B92270) carboxylic acid derivatives, in general, are recognized for their potential as enzyme inhibitors, including against various kinases. nih.gov While direct inhibition of BTK by this compound has not been explicitly detailed in available research, the structural class of pyridine carboxylic acids is of interest in the design of kinase inhibitors. nih.gov The development of selective BTK inhibitors is a key strategy to modulate immune responses without significant off-target effects. frontiersin.org

Xanthine (B1682287) Oxidase (XO) Inhibition

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. wikipedia.orgmdpi.com Overactivity of this enzyme can lead to hyperuricemia and gout. wikipedia.org Consequently, XO inhibitors are a mainstay in the treatment of these conditions. youtube.com

Phenolic carboxylic acid analogs have been demonstrated to be effective inhibitors of xanthine oxidase. nih.gov The inhibitory mechanism can be competitive or mixed-type with respect to the substrate xanthine. nih.gov While a wide range of natural and synthetic compounds, including flavonoids and other phenolic compounds, have been identified as XO inhibitors, the specific activity of this compound is not extensively documented in the public domain. wikipedia.orgnih.gov However, the general class of carboxylic acid-containing compounds has been shown to possess XO inhibitory potential. nih.gov

Table 3: Mentioned Compounds

Compound Name
This compound
Indole-3-acetic acid (IAA)
Picloram
Halauxifen-methyl
Dipicolinic acid (DPA)
4-(3-aminophenyl)pyridine-2,6-dicarboxylic acid
2,4-dichlorophenoxyacetic acid (2,4-D)
Abscisic acid (ABA)
4-chlorophenoxyacetic acid
Allopurinol

α-Glucosidase Inhibition

α-Glucosidase is a crucial enzyme involved in carbohydrate metabolism. Located in the brush border of the small intestine, it is responsible for breaking down complex carbohydrates and disaccharides into monosaccharides, such as glucose, which can then be absorbed into the bloodstream. The inhibition of α-glucosidase is a well-established therapeutic strategy for managing type 2 diabetes mellitus. By delaying carbohydrate digestion, α-glucosidase inhibitors can reduce the rate of glucose absorption, thereby lowering post-prandial blood glucose levels. ilcn.org

Research into α-glucosidase inhibitors often involves screening compounds for their ability to prevent the enzyme from cleaving a substrate, which can be monitored by a decrease in the release of a chromophore. nih.gov Numerous natural and synthetic compounds have been investigated for this activity. For instance, studies have shown that flavonoids can be potent inhibitors of α-glucosidase, with their efficacy often related to their specific chemical structure, such as the number and position of hydroxyl groups. nih.gov The goal of this research is to identify new, effective agents for the regulation of hyperglycemia. ilcn.org

Nicotinamide Phosphoribosyltransferase (NAMPT) and NAD Synthetase Inhibition

Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme in cellular metabolism, playing a critical role in redox reactions and energy production. In many cancers, there is an increased demand for NAD+, making its biosynthetic pathways attractive targets for therapeutic intervention. The primary route for NAD+ production in mammalian cells is the salvage pathway, where Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme. nih.gov NAMPT converts nicotinamide into nicotinamide mononucleotide (NMN), which is subsequently converted to NAD+.

Inhibition of NAMPT has been explored as a potential anti-cancer strategy, as it can deplete tumor cells of the NAD+ needed for their high metabolic rate. nih.govnih.gov However, cancer cells can sometimes develop resistance to NAMPT inhibitors by utilizing an alternative pathway involving nicotinic acid (NA). In this pathway, the enzyme Nicotinic Acid Phosphoribosyltransferase (NAPRT) converts NA to nicotinic acid mononucleotide (NaMN). The final step in this pathway, the conversion of nicotinic acid adenine dinucleotide (NaAD) to NAD+, is catalyzed by NAD synthetase. Therefore, dual inhibition of both NAMPT and the NAPRT/NAD synthetase pathway is an area of ongoing research to overcome resistance. nih.gov

Kinase Inhibition Specificity and Potency

Proviral Insertion of Moloney Virus (PIM) Kinase Inhibition

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3). nih.gov Unlike many other kinases, PIM kinases are constitutively active and their function is regulated primarily at the level of protein expression. They are implicated in a variety of cellular processes that are crucial for cancer development, including the regulation of cell cycle progression, metabolism, and apoptosis. nih.gov

Overexpression of PIM kinases has been observed in a wide range of hematological malignancies and solid tumors, making them a compelling target for cancer therapy. nih.gov PIM kinases have been shown to promote cell survival and proliferation, and their inhibition is an active area of drug discovery. The development of pan-PIM inhibitors, which target all three isoforms, is a therapeutic strategy being pursued to treat various forms of leukemia and lymphoma. usc.gal Research in this area focuses on understanding the specific interactions between inhibitors and the kinase binding pocket to design more potent and selective molecules. usc.gal

Trk Family Protein Tyrosine Kinase Inhibition

The Tropomyosin receptor kinase (Trk) family consists of three protein-tyrosine kinases: TrkA, TrkB, and TrkC. ilcn.org These receptors are activated by neurotrophins and play a critical role in the development and function of the nervous system. In the context of cancer, chromosomal rearrangements can lead to the formation of TRK fusion genes. These fusion genes produce chimeric TRK proteins with constitutively active kinase function, which act as oncogenic drivers in a diverse range of adult and pediatric cancers. ilcn.org

Because TRK fusions are the sole driver in these tumors, they are highly sensitive to targeted inhibition. The development of TRK inhibitors has been a major advance in precision oncology. ilcn.org First-generation inhibitors have shown high response rates in patients with TRK fusion-positive cancers. However, as with other targeted therapies, acquired resistance can emerge, often through mutations in the kinase domain. This has spurred the development of next-generation TRK inhibitors designed to overcome these resistance mechanisms. ilcn.org

Investigation of Oxidative Processes and Environmental Applications

Enhancement of Fenton and Peracetic Acid-Fe(III) Systems

Advanced oxidation processes (AOPs) are powerful methods for degrading persistent organic pollutants in water. One such emerging AOP is the activation of peracetic acid (PAA) by iron species, which is analogous to the well-known Fenton reaction that uses hydrogen peroxide. nih.govnih.gov These systems generate highly reactive species capable of breaking down recalcitrant micropollutants.

A significant challenge in iron-based AOPs is maintaining the catalytic activity of iron, especially at neutral pH where iron tends to precipitate as insoluble hydroxides. nih.gov Research has shown that the use of chelating agents can overcome this limitation by keeping iron soluble and catalytically active over a broader pH range. Studies have specifically investigated picolinic acid (PICA) , the parent compound of this compound, for this purpose. nih.gov

Accelerated Iron Cycling and Generation of Selective Oxidants

Extensive searches of publicly available scientific literature and preclinical data have revealed no specific research detailing the role of This compound in accelerated iron cycling and the generation of selective oxidants. While the broader class of picolinic acid derivatives is known for iron chelation, specific mechanistic studies on this particular difluorophenyl-substituted compound are not present in the accessible scientific domain.

The foundational structure of picolinic acid is recognized for its ability to bind metal ions, including iron. nih.gov This interaction can influence iron metabolism within biological systems. For instance, picolinic acid itself has been shown to inhibit iron uptake and decrease intracellular ferritin levels in human erythroleukemic cell lines. nih.gov Such chelation can lead to a compensatory increase in the expression of transferrin receptors as cells attempt to acquire more iron. nih.gov

Theoretically, the chelation of iron by a compound like this compound could facilitate redox cycling of the iron ion. In a process known as the Fenton reaction, a ferrous iron (Fe²⁺) complex can react with hydrogen peroxide to generate a highly reactive hydroxyl radical, a type of selective oxidant. mdpi.com The resulting ferric iron (Fe³⁺) can then be reduced back to Fe²⁺, perpetuating the cycle and leading to localized oxidative stress. This mechanism is a subject of interest in cancer research, as tumor cells often have a higher demand for iron and are more susceptible to oxidative damage. nih.gov

However, without direct preclinical studies on this compound, any discussion of its specific effects on iron cycling and oxidant generation remains speculative. The electronic effects of the 3,4-difluorophenyl substituent would likely modulate the chelating and redox properties of the picolinic acid core, but the precise nature and consequences of this modulation have not been experimentally documented in the public record.

Further preclinical investigation is required to determine if this compound actively participates in accelerated iron cycling and the generation of selective oxidants, and to what extent this mechanism contributes to its potential biological activities.

Computational Chemistry and Molecular Modeling for Mechanistic Insight into this compound

Computational chemistry and molecular modeling serve as powerful tools to investigate the properties and interactions of molecules at an atomic level, providing insights that are often difficult to obtain through experimental methods alone. For a compound such as this compound, these techniques can elucidate its electronic structure, potential biological targets, conformational flexibility, and physicochemical properties relevant to its activity. While specific computational studies on this compound are not extensively available in public literature, the application of these methods to analogous structures, such as other picolinic acid derivatives, provides a clear framework for how such analyses would be conducted and the valuable information they would yield.

Derivatization Strategies and Analytical Method Development

Synthetic Derivatization for Enhanced Biological Activity or Selectivity

The picolinic acid scaffold is a versatile starting point for the synthesis of new molecules with tailored biological activities. nih.govdovepress.com By modifying the core structure, chemists can fine-tune the compound's interaction with biological targets, potentially leading to increased potency or improved selectivity for a specific enzyme or receptor.

Research into picolinic acid derivatives has yielded compounds with a wide range of therapeutic potential, including anticancer and anti-inflammatory agents. dovepress.compensoft.net For instance, novel derivatives have been synthesized that induce apoptosis (programmed cell death) in cancer cells. pensoft.net In one study, thirteen new derivatives of picolinic acid were synthesized, with one compound showing notable cytotoxic activity against human lung cancer cells by inducing apoptosis through endoplasmic reticulum stress. pensoft.net The synthetic process often involves creating amides or esters from the carboxylic acid group or introducing various substituents onto the pyridine (B92270) ring. pensoft.netumsl.edu

In the field of agrochemicals, picolinic acid herbicides are a significant class of synthetic hormonal herbicides. mdpi.com Scientists have designed and synthesized novel picolinic acid compounds by introducing different aryl-substituted pyrazolyl groups onto the picolinic acid core. mdpi.com These modifications aim to create herbicides with broader weed control spectrums and improved efficacy against resistant weeds. mdpi.com Biological activity tests of these derivatives, such as evaluating the inhibition of root growth in model plants, are crucial for identifying promising lead structures for new herbicides. mdpi.com

The table below summarizes examples of synthetic derivatization strategies applied to the picolinic acid core to achieve specific biological outcomes.

Derivative Class Synthetic Strategy Targeted Biological Activity Reference
Picolinic Acid Amides/HydrazidesCondensation of picolinic acid with various amines and hydrazines.Anticancer (inducing apoptosis in lung cancer cells). pensoft.net
4-Amino-6-(pyrazolyl)-picolinic AcidsIntroduction of a phenyl-substituted pyrazolyl group at the 6-position of the picolinic acid ring.Herbicidal (inhibition of broadleaf weeds). mdpi.com
3,4-dihydroisoquinoline-3-carboxylic acid derivativesSynthesis of various amide and ester derivatives.Free-radical scavenging and enzyme inhibition. nih.gov
Pyrazoline DerivativesSynthesis involving the reaction of chalcones with benzenesulfonamide.Biological activities on aquatic organisms. nih.gov

Chemical Derivatization for Analytical Detection and Quantification

The inherent physicochemical properties of certain molecules can make them challenging to detect and quantify, especially at low concentrations in complex biological matrices. researchgate.net Chemical derivatization can overcome these limitations by modifying the analyte to improve its chromatographic behavior or enhance its signal in a detector, particularly in mass spectrometry (MS). nih.govmdpi.com For carboxylic acids like 5-(3,4-Difluorophenyl)-picolinic acid, this often involves converting the carboxylic acid group into a moiety that is more readily ionized or detected. nih.govnih.gov

Picolinoyl derivatization is a powerful technique specifically used to enhance the detection of molecules in liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS). nih.govresearchgate.net This method involves esterifying a target molecule, typically one with a hydroxyl group, using picolinic acid. Conversely, for an analyte that is itself a picolinic acid derivative, the carboxylic acid functional group can be reacted to form an amide or ester with a suitable tag. The introduction of the picolinoyl group, which contains a pyridine ring, significantly improves the ionization efficiency in the positive-ion mode of ESI-MS. researchgate.netresearchgate.net

Studies have shown that converting molecules into their picolinoyl derivatives can increase the ESI response by 5 to 10 times compared to the underivatized molecules. nih.govresearchgate.net This leads to a substantial improvement in sensitivity, allowing for the quantification of analytes at much lower concentrations. nih.gov The derivatization reaction is often a straightforward, one-step procedure, for instance, using picolinic acid in the presence of a coupling agent like 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBAn). nih.govresearchgate.net The resulting derivatives typically show a strong protonated molecular ion peak ([M+H]⁺), which is ideal for sensitive detection using selected reaction monitoring (SRM) in tandem mass spectrometry (MS/MS). nih.govresearchgate.net

Analyzing carboxylic acids in negative-ion mode mass spectrometry can be hampered by low ionization efficiency. researchgate.net Charge-switch derivatization is a strategy designed to overcome this by chemically modifying the carboxylic acid group to carry a fixed positive charge, thereby enabling highly sensitive analysis in the much more robust positive-ion mode. researchgate.netnih.gov

This technique involves reacting the carboxylic acid with a derivatizing reagent that contains a quaternary ammonium (B1175870) or pyridinium (B92312) group. researchgate.netshimadzu-webapp.eu This "switches" the charge of the resulting derivative from negative (or neutral) to permanently positive. A variety of reagents have been developed for this purpose, including:

N-(4-aminomethylphenyl)-pyridinium (AMPP)

Tris(2,4,6-trimethoxyphenyl)phosphonium propylamine (B44156) (TMPP)

2-Picolylamine (PA) nih.govresearchgate.net

This approach has been shown to increase ionization efficiency by 10- to 30-fold, dramatically improving detection limits for analytes like fatty acids and their metabolites. researchgate.net The derivatized products often exhibit characteristic fragmentation patterns in MS/MS, which aids in their specific and sensitive detection. nih.gov

Accurate quantification is a critical goal in analytical chemistry. Isotopic derivatization, often used in conjunction with stable isotope dilution mass spectrometry (SID-MS), is a gold-standard method for achieving high precision and accuracy. nih.gov The strategy involves synthesizing a version of the derivatizing reagent that incorporates stable, heavy isotopes (e.g., Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)). shimadzu-webapp.eu

In practice, a known amount of the isotopically labeled standard is added to a sample at the beginning of the sample preparation process. nih.gov The labeled standard is chemically identical to the analyte of interest and therefore behaves identically during extraction, derivatization, and chromatography. However, it is distinguishable by the mass spectrometer due to its higher mass. By comparing the peak area of the native analyte to that of the co-eluting, isotopically labeled internal standard, precise quantification can be achieved, as any sample loss or variation in ionization efficiency is corrected for. mdpi.comnih.gov This approach allows for the development of robust and reliable assays for complex biological samples. shimadzu-webapp.eu

Cocrystallization and Polymorphism Studies for Solid-State Properties

The solid-state form of a compound can profoundly impact its physicochemical properties, including solubility, dissolution rate, and stability. mdpi.comnih.gov For pharmaceutical and other applications, controlling these properties is essential. Cocrystallization and the study of polymorphism are two key strategies for manipulating the solid-state characteristics of a molecule like this compound. mdpi.comnih.gov

Cocrystals are multi-component crystalline solids composed of a primary compound and one or more "coformers" in a specific stoichiometric ratio. mdpi.comresearchgate.net The components are linked together in the crystal lattice by non-covalent interactions, most commonly hydrogen bonds. nih.gov By selecting an appropriate coformer, it is possible to engineer cocrystals with significantly improved properties compared to the original compound. nih.govnih.gov For example, cocrystallization can dramatically enhance the aqueous solubility and dissolution rate of poorly soluble active pharmaceutical ingredients (APIs), which can in turn improve bioavailability. researchgate.net Picolinic acid and its isomers have been explored as both the primary compound and as coformers in such studies. nih.govacs.org

Polymorphism is the phenomenon where a single chemical compound can crystallize into multiple different crystal lattice arrangements. mdpi.comrsc.org These different forms, or polymorphs, are chemically identical but can have distinct physical properties, such as melting point, solubility, and stability. mdpi.com Identifying and characterizing the different polymorphs of a compound is critical, as an unintended transformation from a more soluble metastable form to a less soluble stable form can have significant consequences. rsc.org Studies on picolinic acid have identified at least two polymorphic forms, highlighting the importance of controlling crystallization conditions (e.g., solvent and temperature) to obtain the desired solid form consistently. mdpi.com

The table below provides examples of cocrystal systems involving pyridine carboxylic acid isomers.

Primary Compound Coformer Method of Preparation Outcome/Application Reference
Pyrazinoic AcidIsonicotinamideNot specifiedFormation of a dimorphic mixed-ionic complex. acs.org
Pyrazinoic AcidPicolinamideNot specifiedFormation of eutectics. acs.org
HesperetinPicolinic AcidSolvent drop grindingImproved physicochemical properties. nih.govresearchgate.net
GliclazidePicolinic AcidLiquid-assisted grindingAltered solid-state properties. nih.gov

Future Research Directions and Translational Preclinical Perspectives

Design of Novel Multi-Targeting Agents Based on the Picolinic Acid Scaffold

The inherent chemical properties of the picolinic acid scaffold make it an ideal starting point for the design of multi-targeting agents. Its ability to act as a bidentate chelating agent for various metal ions, including zinc, iron, and copper, is a well-established characteristic that can be leveraged in drug design. wikipedia.orgnih.gov

Future research could focus on creating hybrid molecules where the 5-(3,4-Difluorophenyl)-picolinic acid core is linked to other pharmacophores. This approach aims to engage multiple biological targets simultaneously, which can be particularly advantageous in complex diseases like cancer or neurodegenerative disorders. For instance, new picolinic acid-based metallonucleases have been designed to both bind and cleave DNA, demonstrating a dual mode of action. nih.gov

The 3,4-difluorophenyl group offers several avenues for modification. It can serve as an anchor for coupling with other active moieties or be further functionalized to fine-tune the molecule's interaction with specific protein targets. The design strategy could involve creating agents that, for example, chelate disruptive metal ions in neurological diseases while also inhibiting a key enzyme in the pathological pathway. The versatility of picolinic acid derivatives has been demonstrated in their synthesis for various applications, from anticancer agents to intermediates for respiratory disorder treatments. pensoft.netgoogle.com

Table 1: Potential Strategies for Multi-Targeting Agents

StrategyRationalePotential Disease Area
Chelator-Inhibitor Hybrids Combine metal chelation with enzyme inhibition.Neurodegenerative Diseases
DNA Binder-Intercalator Conjugates Link the picolinic acid moiety to a DNA-intercalating agent.Oncology
Dual Kinase Inhibitors Modify the scaffold to inhibit two distinct kinases.Cancer, Inflammatory Disorders

Exploration of New Therapeutic Areas (Preclinical Stage)

The picolinic acid backbone is associated with a wide array of biological activities, suggesting that this compound could be a valuable candidate for preclinical investigation across several therapeutic domains.

Antiviral Activity : Picolinic acid itself is a broad-spectrum inhibitor of enveloped viruses, including SARS-CoV-2 and influenza A virus, with demonstrated preclinical efficacy. nih.gov It appears to function by targeting viral membrane integrity and preventing entry into host cells. nih.gov The difluorophenyl substitution on the core structure could enhance this antiviral activity, offering a potential new avenue for developing treatments against pandemic-potential respiratory viruses.

Antimicrobial and Immunomodulatory Effects : Picolinic acid can exhibit antimicrobial activity against organisms like Mycobacterium avium complex, often by potentiating the effects of other drugs and modulating the host immune response. nih.gov It is a known immunomodulator that can influence macrophage activity. drugbank.comnih.gov Preclinical studies should explore whether this compound retains or enhances these properties, potentially leading to new immunoadjunctive therapies for challenging infections.

Oncology : Derivatives of picolinic acid have shown considerable antitumor effects. pensoft.net A recent study detailed the synthesis of novel picolinic acid derivatives that induce apoptosis in human non-small cell lung cancer cells through endoplasmic reticulum stress. pensoft.net The unique electronic and lipophilic nature of the difluorophenyl group in this compound makes it a compelling candidate for screening against various cancer cell lines.

Neurological Disorders : As a metabolite in the kynurenine (B1673888) pathway, picolinic acid has been implicated in neuroprotection. nih.gov Some derivatives have been investigated for their effects on glycine (B1666218) receptors and their potential as muscle relaxants. nih.gov Preclinical models of neurodegenerative diseases or seizure disorders would be appropriate for evaluating the therapeutic potential of this specific compound.

Development of Advanced Delivery Systems for Preclinical Models

While the difluorophenyl group may improve the inherent bioavailability of the picolinic acid scaffold, advanced delivery systems can further optimize its therapeutic potential in preclinical settings. The development of such systems is crucial for enhancing solubility, ensuring targeted delivery, and controlling the release profile of the compound.

Future research should investigate the encapsulation of this compound into various nanocarriers, such as liposomes, polymeric nanoparticles, or metal-organic frameworks. These delivery systems can protect the compound from premature degradation, improve its circulation time, and facilitate its accumulation at the desired site of action, such as a tumor or an inflamed tissue. For instance, formulating the compound into a nanoparticle system could enhance its delivery to the lungs for treating respiratory viral infections. nih.gov

Integration of Omics Data with Compound Activity for Systems Biology Insights

To fully understand the mechanism of action of this compound, a systems biology approach is essential. The integration of multi-omics data—including transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular pathways modulated by the compound. nih.gov

In a preclinical research setting, cells or animal models treated with the compound could be analyzed to generate large-scale datasets. By correlating changes in gene expression, protein levels, and metabolite concentrations with the compound's activity, researchers can identify primary targets and off-target effects. nih.gov This data-rich approach helps in constructing robust mechanism-of-action hypotheses and can uncover novel biomarkers to track the compound's efficacy. Such multi-omics integration has proven valuable in elucidating the complex molecular mechanisms underlying various biological processes and drug actions. nih.govnih.gov

Collaborative Research Opportunities in Chemical Biology and Medicinal Chemistry

The multifaceted potential of this compound provides fertile ground for interdisciplinary collaboration.

Medicinal Chemistry : Medicinal chemists can synthesize a library of analogues based on the this compound scaffold. By systematically altering the substitution patterns on both the pyridine (B92270) and phenyl rings, structure-activity relationships (SAR) can be established to optimize potency and selectivity. mdpi.com

Chemical Biology : Chemical biologists can develop probe molecules from the parent compound to identify its direct protein targets using techniques like affinity chromatography or activity-based protein profiling. These collaborations are crucial for validating the targets identified through omics approaches and for understanding the molecular interactions in detail.

Pharmacology and Toxicology : Collaboration with pharmacologists is necessary to conduct rigorous preclinical testing in relevant animal models of disease. Toxicologists would assess the compound's safety profile, which is essential for any potential translation towards clinical development. The structural and electronic characteristics of picolinic acid derivatives make them versatile for forming stable complexes, a feature that requires careful study. nih.gov

By fostering these collaborative efforts, the scientific community can efficiently explore the therapeutic potential of this compound and accelerate its journey from a promising chemical entity to a validated preclinical candidate.

Q & A

Q. What are the common synthetic routes for preparing 5-(3,4-Difluorophenyl)-picolinic acid?

A widely used approach involves cross-coupling reactions such as Suzuki-Miyaura coupling, where a boronic acid derivative of 3,4-difluorophenyl is reacted with a halogenated picolinic acid precursor (e.g., 5-bromo-picolinic acid). Catalytic systems like Pd(PPh₃)₄ and bases such as Na₂CO₃ in a solvent mixture (e.g., DME/H₂O) are typical . Post-synthesis, purification via recrystallization or column chromatography is critical to isolate high-purity product. Reagent purity (e.g., >95% for fluorinated intermediates, as listed in catalogs) directly impacts yield and reproducibility .

Q. How can researchers confirm the structural identity of this compound?

Key techniques include:

  • ¹⁹F NMR spectroscopy : To verify fluorine substitution patterns and assess electronic environments.
  • High-resolution mass spectrometry (HRMS) : For molecular weight confirmation (e.g., theoretical vs. observed m/z).
  • X-ray crystallography : For unambiguous determination of crystal structure and bond angles, as demonstrated for structurally analogous compounds like 4-(2,3-Difluorophenyl)picolinic acid . Cross-referencing with spectral databases (e.g., PubChem, ECHA) is recommended to validate results .

Advanced Research Questions

Q. How should researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility)?

Discrepancies often arise from variations in purity, crystallization solvents, or measurement protocols. To address this:

  • Purity validation : Use HPLC (e.g., C18 column, UV detection at 254 nm) with ≥95% purity thresholds, as emphasized in reagent catalogs .
  • Standardized protocols : Follow guidelines from organizations like ECHA for consistent solubility testing (e.g., shake-flask method in buffered solutions) .
  • Thermal analysis : Differential scanning calorimetry (DSC) under controlled heating rates to determine melting points accurately.

Q. What experimental strategies optimize reaction yields for fluorinated aromatic compounds like this compound?

Fluorine's strong electron-withdrawing effects can hinder coupling reactions. Strategies include:

  • Catalyst optimization : Screening Pd catalysts (e.g., PdCl₂(dppf)) to enhance reactivity with electron-deficient aryl halides.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility of fluorinated intermediates.
  • Temperature control : Gradual heating (e.g., 80–100°C) to balance reaction rate and side-product formation. Literature on analogous syntheses (e.g., 3,5-dichloro-2-cyanopyridine) highlights the importance of stoichiometric ratios and inert atmospheres .

Q. How can stability studies for this compound under varying conditions be designed?

Stability is critical for reproducibility in biological assays. Methodologies include:

  • Forced degradation : Expose the compound to stressors (e.g., UV light, acidic/basic conditions) and monitor degradation via HPLC.
  • Long-term storage testing : Assess stability at −20°C, 4°C, and room temperature over 6–12 months.
  • pH-dependent stability : Use buffered solutions (pH 1–13) to simulate gastrointestinal or environmental conditions, referencing ECHA’s environmental persistence frameworks .

Data Contradiction Analysis

Q. How to interpret conflicting data on the biological activity of fluorinated picolinic acid derivatives?

Contradictions may stem from:

  • Impurity interference : Trace solvents (e.g., DMSO) or unreacted starting materials can skew bioassay results. Validate compound purity via LC-MS .
  • Assay variability : Standardize cell-based assays using controls like 3,5-Difluorophenyl pivalate (a structurally related compound with known bioactivity) .
  • Species-specific effects : Replicate studies across multiple models (e.g., murine vs. human cell lines) to identify confounding factors.

Methodological Recommendations

  • Synthetic protocols : Always include negative controls (e.g., reactions without catalyst) to confirm product formation pathways.
  • Analytical validation : Cross-check NMR assignments with computational tools (e.g., DFT calculations for ¹⁹F chemical shifts).
  • Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in public repositories (e.g., PubChem, ECHA) .

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